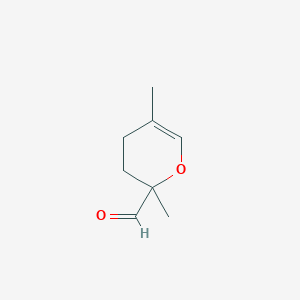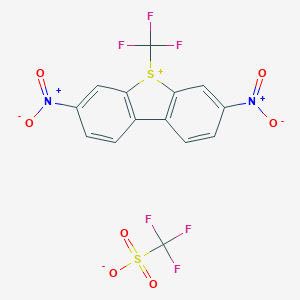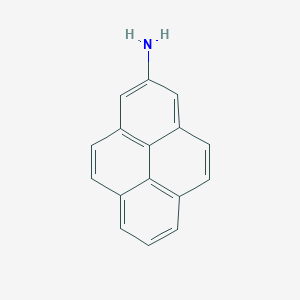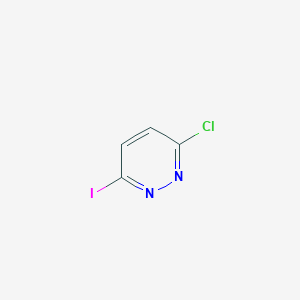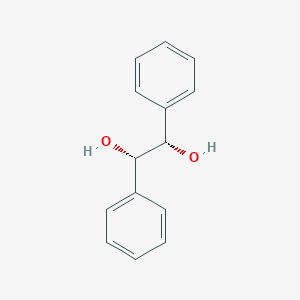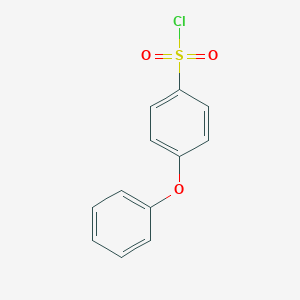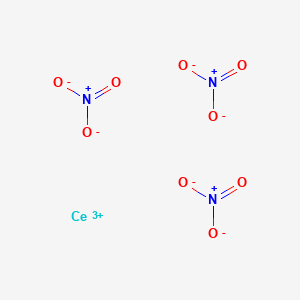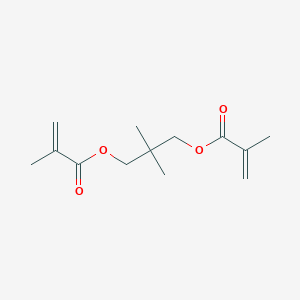
新戊二醇二甲基丙烯酸酯
描述
Neopentyl glycol dimethacrylate is a reactive resin that functions as a monomer and crosslinking agent in polymer production. It is involved in the formation of hydrogels through photopolymerization, which have various applications including tissue engineering scaffolds, drug delivery carriers, and coatings for biosensors. These hydrogels are beneficial in preventing thrombosis, reducing post-operative adhesion, and enhancing biosensor performance .
Synthesis Analysis
The synthesis of neopentyl glycol dimethacrylate can be achieved through free-radical crosslinking polymerization, as demonstrated when polymerized in bulk with lauryl mercaptan as a chain transfer agent. This process adjusts the primary chain length to a level comparable to allyl polymerization, without the occurrence of the Trommsdorff effect, even beyond the gel point conversion. The molecular weight distribution and deviation from the theoretical gel point are similar to those observed in diallyl terephthalate polymerization .
Molecular Structure Analysis
The molecular structure of neopentyl glycol dimethacrylate allows it to act as a scaffold for radiotheranostic systems, providing high in vivo stability. This stability is evident in the resistance to nucleophilic substitution and cytochrome P450-mediated metabolism, as well as in vivo deiodination. The structure's ability to form stable compounds with radioiodine and astatine makes it a promising candidate for radiotheranostic applications .
Chemical Reactions Analysis
Neopentyl glycol dimethacrylate's chemical reactivity is showcased in its ability to form stable bonds during polymerization and in its resistance to metabolic degradation. The enzymatic synthesis of neopentyl glycol diheptanoate, a derivative, highlights the compound's versatility. This green synthesis approach in a solvent-free medium emphasizes the potential for environmentally-friendly production processes. The inhibitory effects of high concentrations of heptanoic acid during synthesis have been mitigated by stepwise addition strategies, optimizing biocatalyst concentration and temperature to achieve high yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of neopentyl glycol dimethacrylate contribute to its effectiveness as a crosslinking agent in polymer production. Its ability to form hydrogels with desirable properties for medical and technical applications is a direct result of these properties. The high swelling ratio of the gel obtained just beyond the gel point indicates its capacity for absorbing large amounts of water, which is crucial for drug delivery and tissue engineering applications . The stability of its radiohalogenated derivatives against metabolic and chemical degradation further demonstrates the robustness of its physical and chemical properties, making it suitable for in vivo applications .
科学研究应用
聚合物合成与改性
新戊二醇二甲基丙烯酸酯(NPGDMA)被广泛应用于聚合物的合成中。将其引入聚合物链可使材料具有更好的热稳定性和机械强度。 它在制造牙科树脂和涂料方面尤其宝贵,因为这些材料需要耐用性和抗环境因素的能力 .
牙科材料研究
在牙科材料研究中,NPGDMA作为牙科复合材料和粘合剂的交联剂。 它有助于提高牙科修复材料的硬度和耐磨性,使其更耐用,更可靠,适合长期修复牙齿 .
药物递送系统
研究人员利用NPGDMA开发药物递送系统。 它能够形成对环境刺激做出反应的水凝胶,使其成为控释治疗剂的理想候选者 .
生物医学成像
基于NPGDMA的化合物正在探索其在生物医学成像中的潜力。 它们可以用来合成造影剂,用于MRI和超声等成像技术,帮助诊断和监测疾病 .
癌症放射治疗
在癌症放射治疗领域,NPGDMA衍生物用于制造放射性卤素标记的氨基酸衍生物。 这些化合物靶向特定的癌细胞转运蛋白,有望用于癌症成像和放射治疗 .
涂层技术
NPGDMA在涂层技术中也有应用。它被用来生产具有增强附着力、耐化学性和柔韧性的涂层。 这在电子产品和汽车零件的保护涂层中尤其有利 .
3D打印材料
该化合物在紫外光下快速聚合的能力使其适合用于3D打印材料。 它有助于开发树脂,这些树脂对3D打印物体具有高分辨率和结构完整性 .
粘合剂配方
最后,NPGDMA用于粘合剂配方。 它提高了粘合剂的粘合强度和耐热性,这在需要牢固粘合解决方案的行业(如航空航天和建筑)中至关重要 .
安全和危害
作用机制
Target of Action
Neopentyl Glycol Dimethacrylate (NGDMA), also known as Neopentanediol Dimethacrylate, is a compound primarily used in the production of polymers Instead, its primary role is in the formation of polymer networks, where it acts as a cross-linking agent .
Mode of Action
NGDMA contains two methacrylate groups, which are reactive and can participate in free radical polymerization . When exposed to a source of free radicals, such as heat, light, or a chemical initiator, the methacrylate groups can open and form covalent bonds with other molecules . This allows NGDMA to cross-link polymer chains, creating a three-dimensional network structure .
Biochemical Pathways
The polymers it helps form can have various applications in biology and medicine, such as in the creation of medical devices or drug delivery systems .
Pharmacokinetics
If it were to enter the body, factors such as absorption, distribution, metabolism, and excretion (adme) would depend on the specific circumstances, including the form and context in which it was introduced .
Result of Action
The primary result of NGDMA’s action is the formation of cross-linked polymers . These polymers can have a variety of properties depending on the other components present, including flexibility, durability, and resistance to degradation . In a biological context, such polymers could be used to create biocompatible materials for medical applications .
Action Environment
The action of NGDMA is influenced by environmental factors such as temperature and the presence of free radicals . For example, higher temperatures or the presence of a chemical initiator can trigger the polymerization process . Additionally, NGDMA is stable under normal conditions and has low volatility . It is soluble in organic solvents such as ethanol, ether, and ketones , and it has good chemical stability, with good resistance to light and oxygen .
属性
IUPAC Name |
[2,2-dimethyl-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-9(2)11(14)16-7-13(5,6)8-17-12(15)10(3)4/h1,3,7-8H2,2,4-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQMPOIOSDXIGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(C)(C)COC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30619-19-3 | |
| Record name | Neopentyl glycol dimethacrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30619-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5044867 | |
| Record name | 2,2-Dimethylpropane-1,3-diyl bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
1985-51-9 | |
| Record name | Neopentyl glycol dimethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1985-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neopentanediol dimethacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001985519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Dimethylpropane-1,3-diyl bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-1,3-propanediyl bismethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEOPENTYL GLYCOL DIMETHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NGO96034H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of Neopentyl glycol dimethacrylate?
A1: Neopentyl glycol dimethacrylate is primarily used as a crosslinking agent in the production of polymers. [, ] For example, it's been explored for creating TiO2 nanocomposite polymer films with high refractive index for optical applications. [] It is also used in dental materials and other applications requiring durable, crosslinked polymers.
Q2: How is Neopentyl glycol dimethacrylate synthesized?
A2: The most common synthesis route is the esterification of methacrylic acid and neopentyl glycol. Several catalysts have been investigated for this reaction, including sodium bisulfate and a combination of carbonate and thiocyanate compounds. [, ] The choice of catalyst can influence the yield, reaction time, and environmental impact of the synthesis.
Q3: What challenges exist in the synthesis of Neopentyl glycol dimethacrylate?
A3: One challenge is controlling the polymerization of Neopentyl glycol dimethacrylate during synthesis. Polymerization inhibitors such as hydroquinone and nitroxide free radical inhibitors are often added to prevent premature polymerization and ensure a high yield of the desired monomer. [, ]
Q4: Has the polymerization behavior of Neopentyl glycol dimethacrylate been studied?
A4: Yes, researchers have investigated the free-radical crosslinking polymerization of Neopentyl glycol dimethacrylate, including the influence of chain transfer agents like lauryl mercaptan. [, ] Studies have examined the "proliferous polymerization" phenomenon, where an unusual increase in polymerization rate occurs under specific conditions. [, ]
Q5: Are there any studies on the phase behavior of Neopentyl glycol dimethacrylate?
A5: Yes, research has investigated the phase behavior of binary mixtures containing CO2 and Neopentyl glycol dimethacrylate at high pressure. [] This type of study provides valuable information for understanding the solubility and behavior of the compound in supercritical fluid systems, which can be relevant for various applications like polymerization and material processing.
Q6: How is the quality of synthesized Neopentyl glycol dimethacrylate controlled?
A6: While the provided abstracts don't delve into specific quality control measures, it's crucial to ensure the purity and correct chemical structure of the synthesized Neopentyl glycol dimethacrylate. This likely involves analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance spectroscopy (NMR) to verify the absence of impurities and confirm the desired product structure. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




